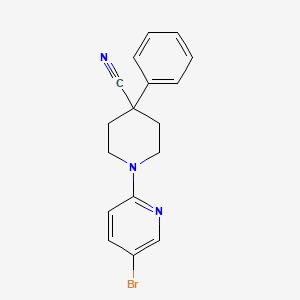![molecular formula C18H21N5O B12247185 1-(3-Methoxyphenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B12247185.png)
1-(3-Methoxyphenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. It is known for its unique structural features, which include a methoxyphenyl group and a pyrazolopyrazine moiety, making it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-methoxyphenylpiperazine and 2-methylpyrazolo[1,5-a]pyrazine.
Coupling Reaction: The two starting materials are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(3-Methoxyphenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a modulator of biological pathways and as a probe for investigating receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and thereby affecting metabolic processes.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)piperazine: A simpler analog with similar structural features but lacking the pyrazolopyrazine moiety.
4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazine: Another analog with the pyrazolopyrazine moiety but without the methoxyphenyl group.
Uniqueness: 1-(3-Methoxyphenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is unique due to the presence of both the methoxyphenyl and pyrazolopyrazine groups, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions and applications compared to its simpler analogs.
Properties
Molecular Formula |
C18H21N5O |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C18H21N5O/c1-14-12-17-18(19-6-7-23(17)20-14)22-10-8-21(9-11-22)15-4-3-5-16(13-15)24-2/h3-7,12-13H,8-11H2,1-2H3 |
InChI Key |
FYENQFVHLBIGCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(pyrazin-2-yl)methyl]quinazolin-4-amine](/img/structure/B12247116.png)
![3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(3-fluorophenyl)pyridazine](/img/structure/B12247121.png)
![2-[(4-methylphthalazin-1-yl)sulfanyl]-N-propylacetamide](/img/structure/B12247123.png)
![4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B12247125.png)
![9-(2-methoxyethyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-9H-purine](/img/structure/B12247129.png)

![4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidine](/img/structure/B12247137.png)
![9-cyclopropyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12247142.png)
![1-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B12247143.png)
![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B12247155.png)
![9-(2-methoxyethyl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B12247159.png)
![9-cyclopropyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-9H-purine](/img/structure/B12247163.png)
![N-[(4-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B12247164.png)
